2,2'-Oxybisbutan-1-ol, also known as diethylene glycol, is an organic compound with the chemical formula and a molecular weight of 106.12 g/mol. It is classified as a diol, specifically a glycol, and is recognized for its applications in various industrial processes. The compound is primarily sourced from the chemical synthesis of ethylene oxide and serves as an important intermediate in the production of other chemicals.
2,2'-Oxybisbutan-1-ol is derived from the hydration of ethylene oxide, which is produced through the oxidation of ethylene. Its classification includes:
The synthesis of 2,2'-Oxybisbutan-1-ol can be achieved through several methods:
The synthesis process often requires careful control of temperature and pressure to optimize product yield and purity. The reaction may be conducted in batch or continuous processes depending on production scale.
The molecular structure of 2,2'-Oxybisbutan-1-ol features two hydroxyl groups (-OH) attached to a butane backbone. Its structural representation can be depicted as follows:
Key structural data include:
2,2'-Oxybisbutan-1-ol participates in various chemical reactions:
The reaction mechanisms often involve nucleophilic attack by hydroxyl groups on electrophilic centers in other molecules, leading to the formation of new chemical bonds.
The mechanism of action for 2,2'-Oxybisbutan-1-ol primarily revolves around its role as a solvent and intermediate in chemical reactions. Its hydroxyl groups enable hydrogen bonding, which enhances solubility in water and other polar solvents. This property makes it effective in various applications including antifreeze formulations and as a plasticizer in polymer production.
2,2'-Oxybisbutan-1-ol has various applications in scientific and industrial fields:
The industrial synthesis of 2,2'-oxybis(ethan-1-ol) (diethylene glycol, DEG) is intrinsically linked to ethylene glycol (MEG) production via ethylene oxide (EO) hydrolysis. This reaction proceeds as:EO + H₂O → HOCH₂CH₂OH (MEG)MEG + EO → (HOCH₂CH₂)₂O (DEG)DEG + EO → (HOCH₂CH₂O)₂CH₂CH₂OH (TEG)
DEG is not a primary target but a co-product whose yield depends on reaction kinetics and process parameters. Industry operations prioritize MEG production, making DEG availability contingent on market-driven MEG demand rather than direct DEG requirements [1]. The glycol distribution ratio is governed by:
Table 1: Impact of Process Parameters on Glycol Distribution in Industrial Hydrolysis
Parameter | Standard Range | Effect on DEG Yield | Effect on MEG:TEG Ratio |
---|---|---|---|
H₂O:EO Molar Ratio | 8:1 – 20:1 | ↑ with lower ratio | MEG ↓, TEG ↑ at low ratio |
Temperature | 100°C – 150°C | Optimized at 120°C–130°C | TEG ↑ exponentially >140°C |
Residence Time | 30–60 min | ↑ with longer time | TEG ↑ significantly at >45 min |
Catalyst Concentration | 0.1%–0.5% NaOH | Max DEG at 0.3% | Over-catalysis boosts TEG |
Modern plants employ recycle systems where unreacted EO and water are separated and reintroduced. This minimizes waste while allowing operators to "tune" glycol output ratios by adjusting recycle stream composition. For DEG maximization, a balanced approach targets 8:1–10:1 H₂O:EO ratios with precise temperature control to cap TEG below 12% [1] [5].
The synthesis of DEG involves ether bond formation via acid- or base-catalyzed mechanisms. The reaction initiates with ethylene oxide protonation under acidic conditions (e.g., H₂SO₄), generating an electrophilic carbocation attacked by water to form MEG. Subsequent MEG dehydration yields 2-hydroxyethoxyethanol, a DEG precursor:HOCH₂CH₂OH → ^+CH₂CH₂OH (MEG protonated)^+CH₂CH₂OH + HOCH₂CH₂OH → HOCH₂CH₂OCH₂CH₂OH + H⁺
Under basic catalysis (e.g., NaOH), deprotonated MEG acts as a nucleophile:HOCH₂CH₂OH + OH⁻ → ⁻OCH₂CH₂OH + H₂O⁻OCH₂CH₂OH + EO → ⁻OCH₂CH₂OCH₂CH₂OH⁻OCH₂CH₂OCH₂CH₂OH + H₂O → HOCH₂CH₂OCH₂CH₂OH + OH⁻
Catalyst selection critically determines oligomer distribution:
Kinetic studies reveal that reaction stoichiometry is equally critical. Maintaining near-equimolar EO:MEG ratios maximizes etherification while suppressing over-oligomerization to TEG and tetraethylene glycol. Continuous processes achieve this via precise EO dosing controlled by real-time infrared spectroscopy [1].
Traditional batch reactors for glycol production suffer from thermal gradients and mixing inefficiencies, leading to localized over-concentrations of EO that drive TEG/TetraEG formation. Continuous-flow systems address this through:
a) Tubular Reactor Design
b) Advanced Separation Integration
Table 2: Performance Comparison of Reactor Systems for DEG Production
Reactor Type | DEG Selectivity | TEG Impurity | Energy Consumption | Scalability |
---|---|---|---|---|
Batch (Stirred Tank) | 65%–75% | 15%–20% | High | Moderate |
Tubular Plug-Flow | 82%–88% | 5%–8% | Moderate | Excellent |
Reactive Distillation | 90%–93% | 3%–4% | Low | Complex but feasible |
c) Real-Time Analytics and Control
In-line Raman spectroscopy monitors glycol distribution, enabling dynamic adjustment of:
These systems reduce tetraethylene glycol byproducts to <2% while achieving 95% DEG purity in commercial-scale operations [5] [8].
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